molecular formula C6H14O B047364 2-Methyl-1-pentanol CAS No. 105-30-6

2-Methyl-1-pentanol

Cat. No.: B047364
CAS No.: 105-30-6
M. Wt: 102.17 g/mol
InChI Key: PFNHSEQQEPMLNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-pentanol is typically prepared through the aldol condensation of propionaldehyde, followed by the hydrogenation of the intermediate 2-methyl-2-pentanol . The reaction conditions for this process generally involve the use of a base to catalyze the aldol condensation and a hydrogenation catalyst for the subsequent reduction step.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Commercially, the methyl-1-pentanols are rarely used alone but as a mixture .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When oxidized, this compound can form 2-methylpentanal or 2-methylpentanoic acid, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to its corresponding alkane, 2-methylpentane, using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products:

    Oxidation: 2-Methylpentanal, 2-methylpentanoic acid

    Reduction: 2-Methylpentane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biofuel Production

Overview:
2-Methyl-1-pentanol is being investigated as a potential biofuel due to its favorable combustion properties and higher energy content compared to conventional ethanol. The compound can be produced through microbial fermentation processes.

Case Study:
Research indicates that engineered microorganisms can synthesize this compound from amino acid substrates. Although current production levels are low, advancements in metabolic engineering have shown promise in increasing yields. For instance, specific gene knockouts in microbial strains have led to improved production efficiencies, with some strains achieving yields of up to 1.25 g/L .

Pharmaceutical Applications

Overview:
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various compounds. Its chiral nature allows for specific applications in drug development and biocatalysis.

Case Study:
The compound has been utilized in stereochemical analyses using NMR spectrometry, which aids in determining the enantiomeric purity of pharmaceutical products. For example, studies have demonstrated that this compound can be derivatized using L-valine to analyze its stereochemistry effectively . Additionally, it plays a role in biocatalytic processes where alcohol oxidases are employed for the synthesis of pharmaceutical intermediates .

Analytical Chemistry

Overview:
this compound is used as a solvent and reagent in various analytical techniques, including chromatography and spectroscopy, due to its favorable solvent properties.

Data Table: Applications in Analytical Chemistry

ApplicationMethodologyBenefits
ChromatographyMobile phase componentEnhances separation efficiency
NMR SpectroscopyDerivatization agentFacilitates stereochemical analysis
Mass SpectrometryIonization sourceImproves detection sensitivity

Environmental Impact and Degradation

Overview:
The environmental fate of this compound is also significant. Studies show that it degrades in the atmosphere through reactions with hydroxyl radicals, with a half-life indicating moderate persistence . Understanding its degradation pathways is crucial for assessing its environmental impact as a potential biofuel.

Mechanism of Action

The mechanism by which 2-methyl-1-pentanol exerts its effects largely depends on its role as a solvent or intermediate. As a solvent, it facilitates the dissolution of various substances, thereby enhancing the reactivity and interaction of solutes. In biochemical applications, it may interact with enzymes and other proteins, affecting their activity and stability .

Comparison with Similar Compounds

  • 1-Pentanol
  • 2-Methyl-2-pentanol
  • 3-Methyl-1-pentanol
  • 2-Methyl-2-propylethanol

Comparison: 2-Methyl-1-pentanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 1-pentanol, it has a branched structure, leading to different boiling points and solubility characteristics. The presence of the methyl group at the second position also influences its reactivity and the types of reactions it can undergo .

Biological Activity

2-Methyl-1-pentanol (2M1P) is a branched-chain alcohol with various applications in chemical synthesis and potential biological activities. Its structure, characterized by a hydroxyl group (-OH) attached to a pentane chain, influences its interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, metabolic pathways, and implications in environmental and health contexts.

This compound, with the molecular formula C₆H₁₄O, exhibits unique physicochemical properties that contribute to its biological activity:

  • Molecular Weight : 102.18 g/mol
  • Boiling Point : Approximately 130 °C
  • Flash Point : 50.56 °C
  • Solubility : Miscible with water and organic solvents .

Antimicrobial Properties

Recent studies indicate that this compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against fungi and bacteria, demonstrating effectiveness in inhibiting growth:

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus12
Candida albicans18

These findings suggest that 2M1P could be explored as a natural antimicrobial agent in food preservation and clinical settings.

Metabolic Pathways

The metabolism of this compound involves various enzymatic reactions that can influence its biological effects. It is primarily metabolized in the liver through oxidation to form 2-methylpentanoic acid, which may contribute to its bioactivity. Enzymes such as alcohol dehydrogenase play a crucial role in this metabolic pathway .

Case Study: Use in Mucormycosis Treatment

A notable case study highlighted the role of this compound as a probe compound in the treatment of mucormycosis, a severe fungal infection. The study indicated that compounds like 2M1P could modulate the adsorption characteristics of antifungal agents, potentially enhancing their efficacy against resistant strains of fungi .

Environmental Impact

Research has also examined the environmental implications of this compound. It is produced during microbial fermentation processes and can influence microbial community dynamics in ecosystems. Its presence in wastewater has been linked to changes in microbial diversity and function .

Thermodynamic Properties

Studies analyzing the thermodynamic interactions of this compound with other solvents reveal insights into its behavior in biological systems. For example, the enthalpic interactions between 2M1P and various alcohols were measured, showing significant variations that can affect solubility and bioavailability .

Bioconversion Potential

The potential for bioconversion of this compound into higher-value chemicals through engineered microorganisms has been explored. Genetic modifications in strains like E. coli have increased yields of this compound, suggesting its viability for industrial applications in biofuel production .

Q & A

Basic Research Questions

Q. How is enantiomeric excess (ee) of 2-methyl-1-pentanol determined experimentally?

Gas chromatography (GC) is the primary method for quantifying enantiomeric excess. For lipase-catalyzed resolution studies, the absolute concentrations of (R)- and (S)-enantiomers are calculated using equations derived from ee and conversion (c) values obtained via GC analysis. This involves transforming experimental data using relationships such as:

[R]=ceeR+12and[S]=c(1eeR)2\text{[R]} = \frac{c \cdot \text{ee}_R + 1}{2} \quad \text{and} \quad \text{[S]} = \frac{c \cdot (1 - \text{ee}_R)}{2}

Calibration curves for enantiomers and internal standards are critical for accuracy .

Q. What spectroscopic methods are used to characterize this compound?

Structural and thermodynamic characterization relies on:

  • Mass spectrometry (MS): Molecular weight confirmation (102.1748 g/mol) and fragmentation patterns via NIST databases .
  • Infrared (IR) spectroscopy: Identification of hydroxyl (-OH) and alkyl functional groups.
  • Nuclear magnetic resonance (NMR): Assigning stereochemistry and verifying purity. Standardized protocols for solvent preparation and calibration are essential to minimize artifacts .

Q. How do researchers design adsorption experiments for this compound on coal surfaces?

Experiments typically involve equilibrating coal samples (e.g., Illinois #6, Pittsburgh #8) with aqueous solutions of this compound at varying concentrations (e.g., 100–1500 ppm). Adsorption is quantified via flotation assays and equilibrium adsorption measurements (mg/g × 10⁶). Coal particle size (60–200 mesh) and temperature (25°C) are tightly controlled to ensure reproducibility .

Advanced Research Questions

Q. How can kinetic models optimize lipase-catalyzed resolution of racemic this compound?

A competitive ping-pong bi-bi mechanism is used to model enantiomer conversion under transesterification with vinyl acetate. Key steps include:

  • Parameter estimation: Michaelis-Menten constants (KmK_m) and inhibition terms derived from initial rate data for (R)- and (S)-enantiomers.
  • Dynamic simulations: Predicting time-course selectivity and conversion profiles.
  • Process optimization: Batch reactors achieve >98% ee for (R)-enantiomers at ~80% conversion, but continuous reactors require immobilized enzyme fixed beds to mitigate selectivity loss .

Q. How do thermodynamic properties of this compound mixtures inform solvent design?

Excess enthalpy (HEH^E) and viscosity studies in binary mixtures (e.g., with hexane isomers) reveal intermolecular interactions. For example:

  • HEH^E values indicate dominance of hydrogen bonding over van der Waals forces.
  • Transport properties (e.g., diffusion coefficients) are modeled using molecular dynamics simulations. These insights guide solvent selection for industrial applications requiring tailored polarity and reactivity .

Q. What experimental strategies resolve contradictions in adsorption data across coal types?

Discrepancies in equilibrium adsorption (e.g., 0–1500 mg/g × 10⁶) arise from coal surface heterogeneity. Mitigation strategies include:

  • Material characterization: Proximate/ultimate analysis of coal (carbon content, ash composition).
  • Competitive adsorption studies: Testing co-adsorbates (e.g., 1-heptanol, toluene) to identify preferential binding sites.
  • Statistical validation: Multivariate regression to isolate factors (e.g., pore size, hydrophobicity) driving variability .

Q. How does enzyme immobilization affect enantioselectivity in continuous resolution processes?

Immobilization techniques (e.g., covalent binding to silica carriers) stabilize lipase activity but may reduce substrate accessibility. Key considerations:

  • Mass transfer limitations: Evaluated via Thiele modulus analysis.
  • Operational stability: Long-term performance under flow conditions. Batch experiments show moderate enantioselectivity (E=4.5E = 4.5), while continuous systems require optimization to maintain E>3E > 3 .

Q. Methodological Notes

  • Data Validation: Cross-reference GC/MS results with chiral HPLC to confirm enantiomeric ratios .
  • Model Sensitivity: Use homochiral initial rate data for robust parameter estimation in kinetic models .
  • Adsorption Controls: Include blank coal samples and solvent-only baselines to account for non-specific binding .

Properties

IUPAC Name

2-methylpentan-1-ol
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InChI

InChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3
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InChI Key

PFNHSEQQEPMLNI-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)CO
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID9026714
Record name 2-Methyl-1-pentanol
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Molecular Weight

102.17 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name 2-Methyl-1-pentanol
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Boiling Point

148 °C @ 760 MM HG
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Flash Point

54 °C, 129 °F (54 °C) (CLOSED CUP)
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Solubility

SOL IN ALCOHOL; ETHER; ACETONE, 0.31% BY WEIGHT IN WATER, Water solubility = 6000 mg/L @ 25 °C.
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Density

0.8263 @ 20 °C/4 °C
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Vapor Density

3.52 (AIR= 1)
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Vapor Pressure

1.92 [mmHg], Vapor pressure = 1.1 mm Hg @ 20 °C, 1.92 mm Hg @ 25 °C /from experimentally-derived coefficients/
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Color/Form

COLORLESS LIQUID

CAS No.

105-30-6
Record name 2-Methyl-1-pentanol
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Synthesis routes and methods

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
Quantity
2.5 L
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Retrosynthesis Analysis

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Feasible Synthetic Routes

ZINC cyanide
2-Methyl-1-pentanol
ZINC cyanide
2-Methyl-1-pentanol
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2-Methyl-1-pentanol
ZINC cyanide
2-Methyl-1-pentanol
ZINC cyanide
2-Methyl-1-pentanol
ZINC cyanide
2-Methyl-1-pentanol

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